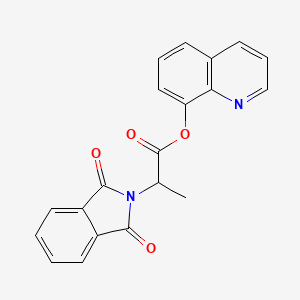![molecular formula C24H25NO3 B4061667 N-(2-methoxyphenyl)-4-[(4-propylphenoxy)methyl]benzamide](/img/structure/B4061667.png)
N-(2-methoxyphenyl)-4-[(4-propylphenoxy)methyl]benzamide
Vue d'ensemble
Description
N-(2-methoxyphenyl)-4-[(4-propylphenoxy)methyl]benzamide, also known as MPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPB is a selective antagonist of the serotonin 5-HT2B receptor, which is involved in various physiological and pathological processes.
Applications De Recherche Scientifique
Molecular Structure and Antioxidant Activity : A study focused on a structurally similar compound, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide. This research employed X-ray diffraction, IR spectroscopy, and quantum chemical computation to analyze the molecular structure. Additionally, the compound's antioxidant properties were determined using the DPPH free radical scavenging test (Demir et al., 2015).
Radiosynthesis for Medical Imaging : Another related compound, 4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxy-benzamide, was studied for its potential as a radioiodinated ligand for serotonin-5HT2-receptors. This compound showed promise for γ-emission tomography, an imaging technique used in medical diagnostics (Mertens et al., 1994).
Corrosion Inhibition : Research on N-Phenyl-benzamide derivatives, which are closely related to the compound , demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This suggests potential applications in materials science and engineering (Mishra et al., 2018).
Neuroleptic Activity : A study on benzamides of N,N-disubstituted ethylenediamines, including compounds similar to N-(2-methoxyphenyl)-4-[(4-propylphenoxy)methyl]benzamide, revealed their potential as neuroleptics. This suggests possible applications in the development of drugs for treating neurological disorders (Iwanami et al., 1981).
Antimicrobial Properties : Acylthiourea derivatives of 2-((4-ethylphenoxy)methyl)benzoylthioureas, which are structurally related, exhibited significant antimicrobial activity against various bacterial and fungal strains. This points towards potential applications in the field of antimicrobial drug development (Limban et al., 2011).
Antioxidant Agents : A study on N-arylbenzamides, closely related to the compound , highlighted their potential as potent antioxidant agents. This research could pave the way for the development of new antioxidant compounds in pharmaceuticals or food preservation (Perin et al., 2018).
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-4-[(4-propylphenoxy)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-3-6-18-11-15-21(16-12-18)28-17-19-9-13-20(14-10-19)24(26)25-22-7-4-5-8-23(22)27-2/h4-5,7-16H,3,6,17H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKSRMZBYNWLDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-(4-fluorophenyl)-2-cyclohexen-1-one](/img/structure/B4061587.png)
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4061594.png)
![N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B4061600.png)
![1-(1-azocanyl)-3-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B4061607.png)
![1-(4-methoxyphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4061614.png)
![3-methyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4061626.png)
![ethyl 4-[(2-hydroxy-5-nitrophenyl)amino]-2-quinazolinecarboxylate](/img/structure/B4061633.png)
![7-(3-methylbenzyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4061644.png)
![2,6-dimethylphenyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4061645.png)
![3-{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]piperidin-2-yl}pyridine](/img/structure/B4061649.png)
![methyl 2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4061662.png)

![{3-(3-methoxybenzyl)-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methanol](/img/structure/B4061672.png)
![2-(2-chlorophenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4061673.png)